molecular formula C21H15IN4O B2591296 N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide CAS No. 956705-14-9

N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2591296
CAS No.: 956705-14-9
M. Wt: 466.282
InChI Key: RWMCHBLAXKISRS-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodophenyl group, a phenyl group, and a pyridinyl group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide
  • N-(4-chlorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide
  • N-(4-fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets. Additionally, the iodine atom can be easily replaced by other functional groups through substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

N-(4-iodophenyl)-1-phenyl-3-pyridin-4-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN4O/c22-16-6-8-17(9-7-16)24-21(27)19-14-26(18-4-2-1-3-5-18)25-20(19)15-10-12-23-13-11-15/h1-14H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMCHBLAXKISRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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